Chemical structure and physicochemical properties of 5-Methoxypiperidin-3-ol;hydrochloride
Chemical structure and physicochemical properties of 5-Methoxypiperidin-3-ol;hydrochloride
An In-depth Technical Guide to (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride
Abstract
This technical guide provides a comprehensive overview of (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride, a chiral heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The piperidine scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers unique stereochemical and functional features. This document details the compound's chemical structure, physicochemical properties, a proposed synthetic route, analytical characterization methods, and safety protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.
Molecular Identity and Structural Analysis
(3R,5R)-5-Methoxypiperidin-3-ol hydrochloride is a specific stereoisomer of a substituted piperidine. The piperidine ring is a saturated six-membered heterocycle containing a nitrogen atom, which is a ubiquitous feature in a vast number of alkaloids and synthetic pharmaceuticals.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.
| Identifier | Value |
| IUPAC Name | (3R,5R)-5-methoxypiperidin-3-ol;hydrochloride |
| CAS Number | 2309431-95-4[2] |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Molecular Weight | 167.63 g/mol |
Structural Features:
The molecule's utility is derived from its distinct structural characteristics:
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Chiral Centers: The presence of two defined chiral centers at the C3 and C5 positions ((3R,5R) configuration) provides a rigid, three-dimensional scaffold. This is critical in modern drug design for achieving high-potency and selective interactions with biological targets.
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Piperidine Ring: The saturated ring system allows for conformational flexibility, which can be crucial for optimizing binding to a protein's active site. The nitrogen atom acts as a basic center and a potential hydrogen bond acceptor.
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Hydroxyl Group (-OH): Located at the C3 position, this group can act as both a hydrogen bond donor and acceptor. This functionality is pivotal for target engagement and can significantly influence the compound's solubility and metabolic profile.
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Methoxy Group (-OCH₃): The methoxy group at the C5 position increases lipophilicity compared to a di-hydroxy analog. It can also act as a hydrogen bond acceptor and its steric bulk can influence the overall conformation of the piperidine ring. This substitution can be key to modulating properties like blood-brain barrier penetration.
Physicochemical Properties: A Predictive Approach
Experimental physicochemical data for (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride is not extensively documented in publicly available literature. Therefore, we present a set of predicted properties derived from computational models, which serve as a valuable guide for experimental design. Such in silico methods, including Quantitative Structure-Activity Relationship (QSAR) models, are standard practice in modern drug discovery to forecast a compound's behavior.[1][3][4]
| Property | Predicted Value | Significance in Drug Development |
| pKa (most basic) | 8.5 - 9.5 | Governs the ionization state at physiological pH (7.4), impacting solubility, permeability, and target binding. The piperidine nitrogen is the primary basic center. |
| cLogP | 0.5 - 1.5 | Indicates lipophilicity and the partitioning behavior between aqueous and lipid environments. This value suggests a good balance for potential cell permeability and aqueous solubility. |
| Aqueous Solubility | Moderately Soluble | The hydrochloride salt form significantly enhances water solubility. The balance of polar (-OH, -NH₂⁺-) and non-polar (ring, -OCH₃) groups dictates its overall solubility. |
| Polar Surface Area | ~55 Ų | Influences membrane permeability and oral bioavailability. A value in this range is often considered favorable for drug-like molecules. |
| Number of H-Bond Donors | 2 (from -OH and -NH₂⁺) | Key for specific interactions with biological targets. |
| Number of H-Bond Acceptors | 3 (from -OH, -OCH₃, and N) | Provides multiple points for molecular recognition. |
Disclaimer: These values are computationally predicted and should be confirmed experimentally. The prediction of pKa, for instance, can be performed using various software tools, some of which employ graph-convolutional neural networks to learn chemical patterns related to ionization.[5]
Proposed Synthesis and Purification Workflow
The synthesis of chiral 3-piperidinols can be achieved from readily available pyridine precursors.[6] A plausible and efficient route to (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride involves the stereoselective hydrogenation of a substituted pyridine.
Retrosynthetic Analysis
The target molecule can be disconnected at the C-N and C-C bonds of the piperidine ring, leading back to a functionalized pyridine. The key transformation is the reduction of the aromatic pyridine ring to the saturated piperidine ring, which must be controlled to yield the desired (3R,5R) stereochemistry.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol (Hypothetical)
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Hydrogenation:
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To a high-pressure autoclave, add 5-Methoxy-pyridin-3-ol (1.0 eq).
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Add a suitable chiral catalyst (e.g., 1-2 mol% of a Rhodium-based catalyst).
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Add a degassed solvent such as methanol or ethanol.
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Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (e.g., 50-100 atm).
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Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and stir for 12-24 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to yield the crude free base.
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Purification and Salt Formation:
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Purify the crude free base using silica gel column chromatography if necessary.
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Dissolve the purified free base in a suitable solvent like isopropanol (IPA) or diethyl ether.
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Slowly add a solution of HCl in the chosen solvent (e.g., 2M HCl in diethyl ether, 1.1 eq) with stirring.
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The hydrochloride salt should precipitate out of the solution.
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Stir the resulting slurry for 1-2 hours at room temperature.
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Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield pure (3R,5R)-5-Methoxypiperidin-3-ol hydrochloride.
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Quality Control and Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the final compound. A combination of spectroscopic and chromatographic techniques should be employed.
Caption: Analytical workflow for quality control.
NMR Spectroscopy Protocol
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Objective: To confirm the chemical structure and stereochemistry.
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Procedure:
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Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
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Acquire a ¹H NMR spectrum to identify all proton signals and their couplings.
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Acquire a ¹³C NMR spectrum to identify all unique carbon environments.
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Perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations, confirming the connectivity of the molecule. The relative stereochemistry can often be inferred from coupling constants and NOE experiments.
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Mass Spectrometry Protocol
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Objective: To confirm the exact mass and elemental formula.
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Procedure:
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Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
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Infuse the solution into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
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Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion for the free base.
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Compare the measured exact mass to the calculated theoretical mass. The difference should be within 5 ppm.
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Chiral HPLC Protocol
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Objective: To determine the enantiomeric and diastereomeric purity.
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Procedure:
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Select a suitable chiral stationary phase (e.g., a polysaccharide-based column).
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Develop a mobile phase (typically a mixture of hexane/isopropanol or similar) that provides baseline separation of all possible stereoisomers.
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Prepare a standard solution of the sample at a known concentration.
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Inject the solution and integrate the peak areas to calculate the purity and enantiomeric/diastereomeric excess.
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Hazard Assessment, Safe Handling, and Storage
Understanding the potential hazards and implementing appropriate safety measures is crucial when working with any chemical substance.
GHS Hazard Classification
Based on available data, the compound is classified as follows:
| Hazard Code | Hazard Statement | GHS Pictogram |
| H315 | Causes skin irritation. [2] | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation. [2] | GHS07 (Exclamation Mark) |
| H335 / H336 | May cause respiratory irritation or drowsiness/dizziness. [2] | GHS07 (Exclamation Mark) |
Safe Handling Protocol
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Engineering Controls: All handling should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
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Respiratory Protection: Not typically required if work is performed in a fume hood.
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First Aid Measures:
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In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
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In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
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If inhaled: Move the person to fresh air. Seek medical attention if symptoms occur.
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If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
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Storage
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents.
Significance in Medicinal Chemistry and Drug Discovery
(3R,5R)-5-Methoxypiperidin-3-ol hydrochloride is not merely a chemical reagent; it is a sophisticated building block for the creation of novel molecular entities with therapeutic potential.
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Scaffold for CNS-Active Agents: The piperidine core is prevalent in many drugs that target the central nervous system. The physicochemical properties of this compound (e.g., moderate LogP, polar surface area) suggest it could be a valuable starting point for developing agents that can cross the blood-brain barrier.
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Fragment-Based Drug Discovery (FBDD): With its defined 3D structure and multiple points for functionalization, this molecule is an ideal fragment for FBDD campaigns. It can be used to probe the binding pockets of proteins and then elaborated to generate high-affinity ligands.
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Library Synthesis: The hydroxyl and secondary amine functionalities serve as convenient handles for parallel synthesis, allowing for the rapid generation of a library of diverse analogs. This is a key strategy for exploring structure-activity relationships (SAR) and optimizing lead compounds.
References
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(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | C5H12ClNO2 | CID 53487134 - PubChem. (n.d.). Retrieved March 24, 2026, from [Link]
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